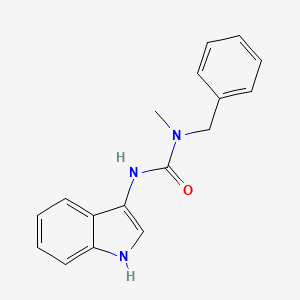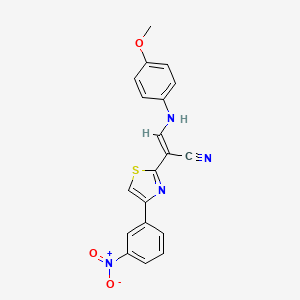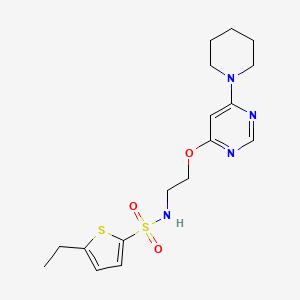
2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride” is a synthetic compound that belongs to the class of substituted phenethylamines. It has a molecular weight of 254.53 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amine group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.53 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Aplicaciones Científicas De Investigación
Metabolism and Identification of Metabolites
The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive compound similar in structure to 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride, has been studied in rats. This research identified various metabolites through pathways involving deamination, reduction, oxidation, and acetylation, providing insights into the metabolic fate of bromo-fluorophenyl ethanamines. Such studies are crucial for understanding the pharmacokinetics and toxicology of related compounds (Kanamori et al., 2002).
Synthesis and Characterization
The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride by reaction with HBr demonstrates a methodology for producing labeled compounds for research applications. Such synthetic techniques are essential for the development of radiolabeled molecules for tracing and study in various scientific disciplines (Bach & Bridges, 1982).
Antimicrobial and Antifungal Activity
A series of compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, related to the structure of interest, showed promising antibacterial and antifungal activities. This suggests potential applications of 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, though structurally different, shares functional similarities with the compound of interest, being used as a biocide in cooling water systems with corrosion inhibition properties. Research in this area highlights the potential of bromo-fluorophenyl ethanamines in industrial applications for controlling microbial growth and corrosion (Walter & Cooke, 1997).
Cytotoxic Effects and Cancer Research
Studies on marine bisindole alkaloids, which are structurally complex compared to 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride, have shown significant anticancer properties. Such research underlines the potential of structurally related compounds in developing new therapeutic agents targeting cancer (Burattini et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFUQZWUXTUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)


![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2582929.png)